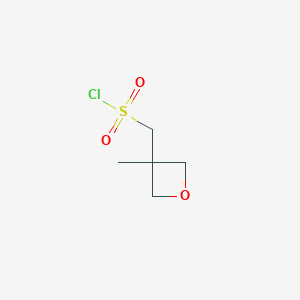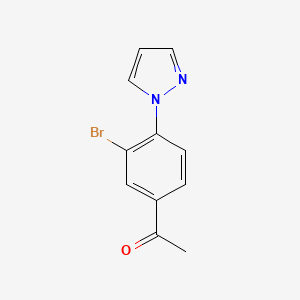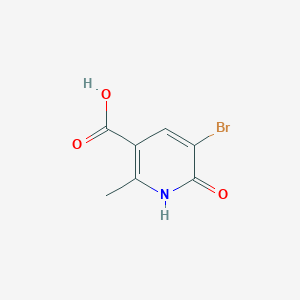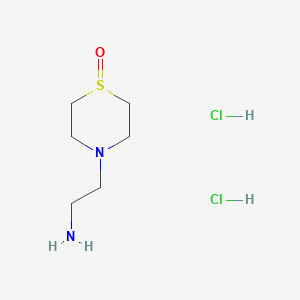
4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride
Vue d'ensemble
Description
The compound “4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride” is a derivative of morpholine, which is a common heterocyclic amine. The “4-(2-Aminoethyl)” part suggests that an ethylamine group is attached to the 4th carbon of the morpholine ring. The “1lambda4-thiomorpholin-1-one” part indicates that the compound contains a thiomorpholine ring, which is a morpholine ring where one of the oxygen atoms is replaced by a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a morpholine ring, an ethylamine group, and a sulfur atom replacing one of the oxygen atoms in the morpholine ring .Chemical Reactions Analysis
As a derivative of morpholine, this compound could potentially undergo a variety of chemical reactions. The presence of the aminoethyl group might make it a candidate for reactions involving amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. As a morpholine derivative, it would likely be a solid at room temperature and soluble in water due to the presence of the polar morpholine ring and aminoethyl group .Applications De Recherche Scientifique
Antimicrobial Activity
The synthesis and antimicrobial activity of thiomorpholine derivatives, including compounds structurally related to 4-(2-Aminoethyl)-1λ⁴-thiomorpholin-1-one dihydrochloride, were explored. These derivatives were developed through nucleophilic substitution reactions aiming for potent bioactive molecules with enhanced microbial intracellular concentration and reduced microbial resistance. The antimicrobial activities of the synthesized compounds were assessed, showing promising results in combating microbial infections (D. Kardile & N. Kalyane, 2010).
Chemical Synthesis and Reactivity
Research on the reactivity of unsubstituted and alkyl-substituted thiomorpholines, including derivatives of 4-(2-Aminoethyl)-1λ⁴-thiomorpholin-1-one dihydrochloride, has led to the synthesis of various N-substituted thiomorpholine-1,1-dioxides. These compounds have been explored for their potential in forming cyclic imides and other complex molecules, showcasing their versatility in chemical synthesis (F. Asinger, M. Kaussen, I. Gold-Martin, & A. Saus, 1981).
Enantioselective Synthesis
A study demonstrated the use of amino alcohol ligands for the highly enantioselective addition of organozinc reagents to aldehydes, utilizing structures akin to 4-(2-Aminoethyl)-1λ⁴-thiomorpholin-1-one dihydrochloride. This process underscores the compound's role in facilitating enantioselective synthesis, contributing to the development of chiral molecules with high enantiomeric excess (W. A. Nugent, 2002).
DPP-IV Inhibitors Design
Thiomorpholine derivatives, including those structurally similar to 4-(2-Aminoethyl)-1λ⁴-thiomorpholin-1-one dihydrochloride, have been synthesized and tested as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds, based on natural and non-natural L-amino acids, have shown significant potential in vitro, with certain derivatives displaying promising results in glucose tolerance tests (Bei Han et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-(1-oxo-1,4-thiazinan-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2OS.2ClH/c7-1-2-8-3-5-10(9)6-4-8;;/h1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBPFOCASNKIAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



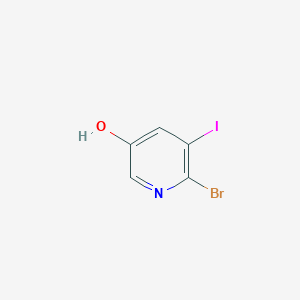
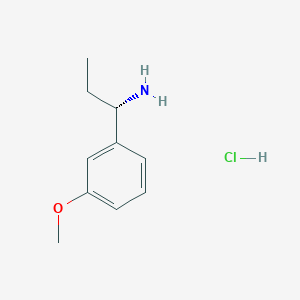
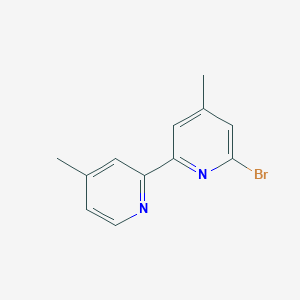
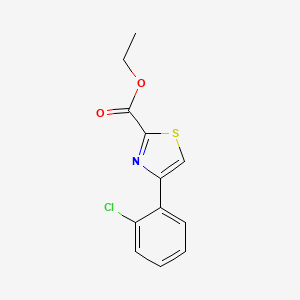
![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B1524759.png)
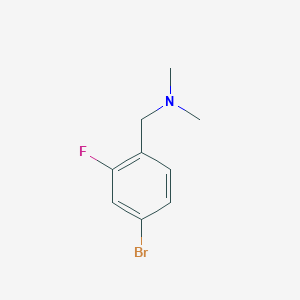
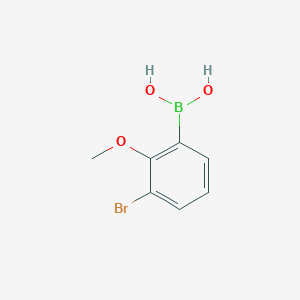
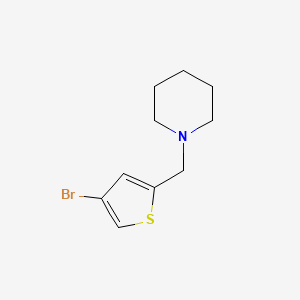
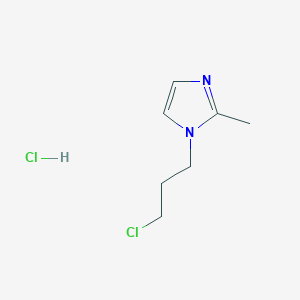

![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B1524766.png)
